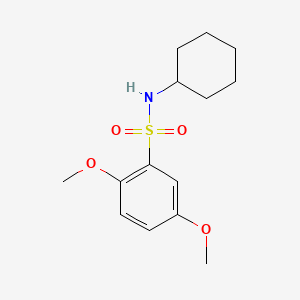

N-cyclohexyl-2,5-dimethoxybenzenesulfonamide

Description

The exact mass of the compound N-cyclohexyl-2,5-dimethoxybenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-cyclohexyl-2,5-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2,5-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclohexyl-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-18-12-8-9-13(19-2)14(10-12)20(16,17)15-11-6-4-3-5-7-11/h8-11,15H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYBGNRVROBPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide

Abstract

This guide provides a comprehensive technical overview of the synthesis of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide, a molecule of interest within the broader class of sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, and understanding the synthesis of its derivatives is crucial for researchers in drug development. This document details the underlying chemical principles, a robust experimental protocol, characterization methods, and critical safety considerations for this synthesis. The content is structured to deliver not just a procedural methodology, but also the scientific rationale behind the experimental design, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Introduction and Significance

The sulfonamide functional group (-S(=O)₂-NR₂) is a key pharmacophore found in a wide range of therapeutic agents. Its prevalence stems from its ability to act as a stable, non-hydrolyzable transition-state analogue for amide bonds and its capacity to engage in critical hydrogen bonding interactions with biological targets. This has led to the development of sulfonamide-containing drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties[1].

N-cyclohexyl-2,5-dimethoxybenzenesulfonamide incorporates this vital functional group. The 2,5-dimethoxyphenyl moiety provides a specific electronic and steric profile, while the N-cyclohexyl group imparts lipophilicity, which can be critical for modulating a molecule's pharmacokinetic properties. The synthesis of this specific derivative serves as an excellent model for the general and highly reliable reaction between sulfonyl chlorides and primary amines, a fundamental transformation in organic and medicinal chemistry[1][2]. This guide will walk through the synthesis from first principles to final product characterization.

Synthetic Strategy and Mechanism

The synthesis of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide is achieved through a direct and efficient single-step reaction.

2.1. Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule across the sulfur-nitrogen bond logically identifies the two primary starting materials: 2,5-dimethoxybenzenesulfonyl chloride and cyclohexylamine . This is the most common and practical approach for constructing aryl sulfonamides.

2.2. Forward Synthesis and Reaction Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride. The primary amine, cyclohexylamine, acts as the nucleophile[1].

The mechanism can be described in the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electron-deficient sulfur atom of 2,5-dimethoxybenzenesulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.

-

Elimination and Deprotonation: The intermediate collapses, eliminating the chloride ion as a good leaving group. A base, typically a tertiary amine like triethylamine or pyridine, is crucial at this stage. It neutralizes the hydrochloric acid (HCl) generated in situ, preventing it from protonating the starting cyclohexylamine, which would render the amine non-nucleophilic and halt the reaction[1][3]. The base deprotonates the nitrogen atom to yield the final, stable sulfonamide product.

The overall reaction is as follows:

(CH₃O)₂C₆H₃SO₂Cl + C₆H₁₁NH₂ + (C₂H₅)₃N → (CH₃O)₂C₆H₃SO₂NHC₆H₁₁ + (C₂H₅)₃N·HCl

Diagram: Reaction Mechanism

Caption: Mechanism of sulfonamide formation.

Reagents and Materials

Proper preparation and understanding of the reagents are paramount for a successful synthesis.

| Compound | Role | CAS No. | Mol. Weight ( g/mol ) | Physical Form | Key Properties |

| 2,5-Dimethoxybenzenesulfonyl chloride | Electrophile | 1483-28-9 | 236.67 | White to light yellow solid | Corrosive, moisture-sensitive. MP: 112-116 °C.[4][5][6] |

| Cyclohexylamine | Nucleophile | 108-91-8 | 99.17 | Colorless to yellow liquid | Flammable, corrosive, fishy odor. BP: 134.5 °C.[7][8] |

| Triethylamine | Base | 121-44-8 | 101.19 | Colorless liquid | Corrosive, strong odor. Used to neutralize HCl. |

| Dichloromethane (DCM) | Solvent | 75-09-2 | 84.93 | Colorless volatile liquid | Common solvent for this reaction; should be anhydrous. |

| Hydrochloric Acid (1M) | Workup Reagent | 7647-01-0 | 36.46 | Aqueous solution | Used to wash and remove excess amine base. |

| Sodium Bicarbonate (sat. aq.) | Workup Reagent | 144-55-9 | 84.01 | Aqueous solution | Used to wash and neutralize any remaining acid. |

| Brine (sat. aq. NaCl) | Workup Reagent | 7647-14-5 | 58.44 | Aqueous solution | Used to wash and help break emulsions. |

| Anhydrous Sodium Sulfate | Drying Agent | 7757-82-6 | 142.04 | White crystalline solid | Used to dry the organic layer before solvent removal. |

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis, workup, and purification of the target compound.

Diagram: Experimental Workflow

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. cyclohexyl amine, 108-91-8 [thegoodscentscompany.com]

- 4. What is Cyclohexylamine - Properties & Specifications [nj-finechem.com]

- 5. 詳細検索 [sigmaaldrich.com]

- 6. Cyclohexylamine: an important industrial raw material - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

N-Cyclohexyl-2,5-dimethoxybenzenesulfonamide: A Versatile Scaffold in Medicinal Chemistry and Materials Science

Executive Summary & Structural Rationale

The rational design of small-molecule screening libraries relies heavily on privileged scaffolds that offer predictable pharmacokinetics, metabolic stability, and versatile functionalization. N-cyclohexyl-2,5-dimethoxybenzenesulfonamide (CAS: 433963-66-7) represents a highly efficient building block and screening hit utilized across diverse scientific domains, from neuropharmacology to materials science.

As an Application Scientist, evaluating the causality behind the molecular architecture is critical before deploying it in high-throughput screening (HTS) or synthetic workflows:

-

2,5-Dimethoxybenzene Core: The electron-rich 2,5-dimethoxy substitution pattern is a well-documented pharmacophore. The methoxy groups act as critical hydrogen-bond acceptors and dictate the spatial orientation of the molecule within hydrophobic binding pockets. This motif is frequently observed in high-affinity ligands targeting central nervous system receptors and immunomodulatory pathways.

-

Sulfonamide Linker: The sulfonamide moiety serves as a robust, metabolically stable bioisostere for amides. It provides a strong hydrogen-bond donor (N-H) and two potent acceptors (S=O), facilitating tight target binding while resisting enzymatic hydrolysis in in vitro and in vivo biological assays.

-

Cyclohexyl Ring: The incorporation of a cyclohexyl group introduces significant steric bulk and lipophilicity. This structural choice optimizes the partition coefficient (LogP), enhancing cellular permeability and allowing the molecule to anchor securely into deep hydrophobic clefts of target proteins.

Physicochemical Profiling

Understanding the baseline quantitative properties of this compound is essential for predicting its behavior in assay buffers and organic solvents.

| Property | Value | Rationale / Significance |

| CAS Number | 433963-66-7[1] | Unique identifier for library cross-referencing. |

| Molecular Formula | C14H21NO4S[1] | Defines the atomic composition and isotopic distribution. |

| Molecular Weight | 299.39 g/mol [1] | Ideal for lead-like chemical space (MW < 300), allowing room for downstream functionalization. |

| Boiling Point | 462.3 ± 55.0 °C[1] | Indicates high thermal stability, relevant for high-temperature agrochemical formulations. |

| H-Bond Donors | 1 (Sulfonamide N-H) | Critical for specific target-protein interactions. |

| H-Bond Acceptors | 4 (S=O, O-CH3) | Facilitates solubility in polar assay media and receptor anchoring. |

Pharmacological and Industrial Utility

The unique structural geometry of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide allows it to act as a versatile probe across multiple disciplines:

-

Immunomodulation: Recent structure-activity relationship (SAR) studies highlight the utility of 2,5-dimethoxybenzenesulfonamides in innate immune signaling. Bis-aryl sulfonamides derived from this core have been identified as affinity probes capable of sustaining NF-κB and ISRE activation via toll-like receptor 4 (TLR4) pathways, positioning them as potential vaccine co-adjuvants[2].

-

Neuropharmacology: Sulfonamide derivatives bearing the 2,5-dimethoxy motif have demonstrated notable binding affinities in high-throughput screening panels, particularly against Alpha1A and 5-HT (serotonin) receptor subtypes[3]. The spatial geometry of the dimethoxy groups mimics the indole ring of endogenous serotonin, making it a privileged structure for CNS-targeted libraries.

-

Agrochemicals & Materials Science: Beyond human health, this scaffold exhibits significant industrial utility. Sulfonamide derivatives are foundational to specific classes of herbicidal formulations[4]. Furthermore, the heteroatom-rich structure (containing sulfur, nitrogen, and oxygen) facilitates the donation of electron pairs to metallic surfaces, demonstrating efficacy as a protective corrosion inhibitor for metals in aggressive environments[5].

Experimental Workflows: Synthesis and Validation

To utilize this compound in biological screening, it must be synthesized with high purity (>95%). The following protocol is designed as a self-validating system , ensuring that every chemical transformation is paired with an analytical confirmation step.

Step-by-Step Synthetic Methodology

Step 1: Reaction Setup

-

Action: Dissolve 2,5-dimethoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Causality: DCM is selected for its excellent solvating power for sulfonyl chlorides and its complete inertness to the electrophilic sulfur center. The inert atmosphere prevents the hydrolysis of the starting material into the unreactive sulfonic acid.

Step 2: Base Addition

-

Action: Add triethylamine (TEA, 2.0 eq) to the solution and cool the reaction flask to 0 °C using an ice bath.

-

Causality: TEA acts as a non-nucleophilic acid scavenger. Cooling to 0 °C controls the exothermic nature of the subsequent nucleophilic attack, preventing the degradation of the methoxy groups and minimizing side reactions.

Step 3: Nucleophilic Substitution

-

Action: Add cyclohexylamine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Causality: The primary amine acts as the nucleophile, attacking the sulfonyl sulfur to displace the chloride ion. The dropwise addition prevents localized heating and ensures a controlled reaction rate.

System Validation Metrics

-

TLC Validation: Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The self-validation occurs when the UV-active starting material (Rf ~0.8) completely disappears, replaced by a new, more polar spot (Rf ~0.4), confirming total conversion.

-

Acid-Base Workup Validation: Quench the reaction with 1M HCl, extract with DCM, and wash with brine. Causality: The acidic quench selectively protonates unreacted cyclohexylamine and TEA, forcing them into the aqueous phase. This self-purifies the organic layer, leaving only the neutral sulfonamide product.

-

Structural Validation: Following silica gel chromatography, final purity is confirmed via LC-MS (expected m/z [M+H]+ 300.1) and 1H NMR (confirming the integration of the distinct cyclohexyl methylene protons against the six methoxy protons).

Workflow Visualization

Workflow detailing the synthesis, validation, and screening of the target sulfonamide.

References

-

Title: Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli | Source: ResearchGate | URL: [Link]

-

Title: Kᵢ Database - PDSP | Source: University of North Carolina | URL: [Link]

-

Title: Quantum Chemical Studies on the Corrosion Inhibition of Fe78B13Si9 glassy alloy in Na2SO4 Solution of Some Thiosemicarbazone Derivatives | Source: ResearchGate | URL: [Link]

- Title: US4127405A - Herbicidal sulfonamides | Source: Google Patents | URL

Sources

Spectroscopic Profiling of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide: A Comprehensive Guide to NMR, IR, and MS Characterization

Executive Summary

The structural elucidation of synthetic sulfonamides requires a multi-modal spectroscopic approach to confirm regiochemistry, functional group integrity, and purity. This whitepaper provides an authoritative, in-depth technical guide to the spectroscopic characterization of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide (CAS: 433963-66-7). By synthesizing theoretical causality with empirical analytical protocols, this guide serves as a reference for researchers and drug development professionals engaged in the synthesis and quality control of sulfonamide-based pharmacophores.

Structural Overview & Synthetic Context

N-cyclohexyl-2,5-dimethoxybenzenesulfonamide (

Figure 1: Synthetic workflow for N-cyclohexyl-2,5-dimethoxybenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the definitive tool for mapping the carbon-hydrogen framework of this molecule. The asymmetric substitution pattern on the benzene ring (positions 1, 2, and 5) yields a highly diagnostic splitting pattern [2].

Causality of Chemical Shifts

-

Aromatic Region: The sulfonyl group (

) is strongly electron-withdrawing, deshielding the ortho proton (H-6). Conversely, the methoxy groups at C-2 and C-5 are electron-donating via resonance, shielding the protons ortho and para to them. Consequently, H-6 appears furthest downfield (~7.40 ppm) as a fine doublet ( -

Aliphatic Region: The cyclohexyl methine proton (

to the nitrogen) is deshielded by the adjacent electronegative sulfonamide nitrogen, shifting it to ~3.15 ppm. The N-H proton appears as a broad doublet (~5.00 ppm) due to coupling with the methine proton and the quadrupolar relaxation effect of the

Standardized NMR Data Tables

Table 1: Predicted

| Position | Assignment Causality | ||

| N-H | 5.00, br d, | - | Exchangeable proton; broadened by |

| H-6 / C-6 | 7.40, d, | 115.5 | Deshielded by ortho |

| H-4 / C-4 | 7.05, dd, | 120.5 | Ortho-coupled to H-3; meta-coupled to H-6. |

| H-3 / C-3 | 6.95, d, | 114.0 | Shielded by ortho |

| 2-OCH | 3.90, s, 3H | 56.5 | Deshielded relative to 5-OCH |

| 5-OCH | 3.80, s, 3H | 55.8 | Standard aryl methoxy shift. |

| Cy-CH ( | 3.15, m, 1H | 52.5 | Deshielded by adjacent sulfonamide nitrogen. |

| Cy-CH | 1.10 - 1.90, m, 10H | 24.8 - 33.0 | Overlapping multiplets of the cyclohexyl ring. |

| C-1, C-2, C-5 | - | 128.5, 151.0, 153.5 | Quaternary carbons; C-2/C-5 deshielded by oxygen. |

Protocol: Self-Validating NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (

, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -

Instrument Tuning (Self-Validation): Insert the sample and lock the spectrometer to the deuterium frequency of

. Perform automated 3D gradient shimming (Z1-Z5) until the TMS reference peak achieves a Full Width at Half Maximum (FWHM) of -

Acquisition: Acquire the

spectrum using a standard 30° pulse program (zg30) with 16 scans and a 2-second relaxation delay. For

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides orthogonal validation of the functional groups, specifically the sulfonamide linkage and the ether bonds [3].

Vibrational Frequencies and Causality

-

Sulfonamide Stretches: The

bonds exhibit two highly intense diagnostic bands: an asymmetric stretch at ~1325 -

N-H Stretch: A sharp, medium-intensity band at ~3280

confirms the presence of the secondary sulfonamide. It is sharper and less broad than a typical alcohol O-H stretch due to weaker hydrogen bonding. -

Methoxy C-O Stretches: The asymmetric

stretch of the alkyl aryl ethers appears strongly at ~1220

Table 2: Key FTIR-ATR Vibrational Modes

| Wavenumber ( | Intensity | Vibrational Mode | Functional Group |

| 3280 | Medium, Sharp | Secondary Sulfonamide | |

| 2930, 2855 | Medium | Aliphatic (Cyclohexyl) | |

| 1580, 1495 | Medium | Aromatic Ring | |

| 1325 | Strong | Sulfonamide | |

| 1220 | Strong | Aryl Methoxy Ether | |

| 1155 | Strong | Sulfonamide |

Protocol: Self-Validating ATR-FTIR Analysis

-

Background Subtraction (Self-Validation): Prior to sample loading, collect a 32-scan background spectrum of the ambient atmosphere using a clean diamond Attenuated Total Reflectance (ATR) crystal. Verify that the baseline transmittance is

to ensure the crystal is free of contamination. -

Sample Analysis: Place 2-3 mg of the solid compound directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact between the crystal and the sample, maximizing the evanescent wave penetration.

-

Acquisition: Record the spectrum from 4000 to 400

at a resolution of 4

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) in positive mode is ideal for this compound. The basic nitrogen atom of the sulfonamide readily accepts a proton to form the

Fragmentation Pathways

Upon collision-induced dissociation (CID), N-alkyl sulfonamides undergo predictable fragmentation:

-

Cyclohexene Extrusion: A McLafferty-type rearrangement leads to the loss of the cyclohexyl ring as cyclohexene (82 Da), yielding the primary sulfonamide cation at m/z 218.0.

-

S-N Cleavage: Direct cleavage of the sulfur-nitrogen bond results in the loss of the entire cyclohexylamine moiety (99 Da), generating the highly stabilized 2,5-dimethoxybenzenesulfonyl cation at m/z 201.0.

- Extrusion: Subsequent loss of sulfur dioxide (64 Da) from the sulfonyl cation yields the 2,5-dimethoxyphenyl cation at m/z 137.1.

Figure 2: ESI-MS/MS fragmentation pathways of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide.

Protocol: Self-Validating LC-ESI-MS/MS Setup

-

Calibration (Self-Validation): Infuse a standard tuning mix (e.g., Agilent ESI-L) into the Time-of-Flight (TOF) analyzer. Adjust the ion optics and detector voltage until mass accuracy is confirmed to be

ppm across the m/z 100-1000 range. -

Blank Run: Inject a blank solvent sample (50:50 Water:Acetonitrile with 0.1% Formic Acid) to verify the absence of carryover or background contamination at m/z 300.1.

-

Sample Injection: Inject 1

of a 1

Conclusion

The spectroscopic profile of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide is defined by the interplay between its electron-rich aromatic core and its sterically demanding aliphatic tail. The downfield shift of the H-6 proton in NMR, the intense symmetric/asymmetric

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Retrieved from:[Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2015). Introduction to Spectroscopy (5th Edition). Cengage Learning. Retrieved from:[Link]

N-cyclohexyl-2,5-dimethoxybenzenesulfonamide: A Technical Guide to Solubility in Organic Solvents

Executive Summary

Understanding the solubility profile of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide (CAS: 433963-66-7)[1] in organic solvents is a critical prerequisite for downstream applications in drug development, synthetic route optimization, and formulation design. As a complex sulfonamide derivative, its dissolution behavior is governed by a delicate thermodynamic balance between its lipophilic bulk and highly polar functional groups.

This whitepaper provides an in-depth analysis of the structural thermodynamics dictating its solubility, presents a predictive quantitative solubility profile, and outlines a rigorous, self-validating experimental protocol for empirical determination based on international testing guidelines.

Molecular Architecture & Solvation Thermodynamics

The solubility of a compound in any given organic solvent is not a random occurrence; it is a thermodynamic process driven by the disruption of the solid crystalline lattice and the subsequent formation of favorable solute-solvent interactions. For N-cyclohexyl-2,5-dimethoxybenzenesulfonamide, this behavior can be dissected through its three primary structural motifs using the2[2]:

-

The Cyclohexyl Ring : This aliphatic, bulky moiety imparts significant lipophilicity. It interacts with solvents primarily through London dispersion forces (

). -

The 2,5-Dimethoxybenzene Ring : The aromatic core provides

-stacking capabilities, while the methoxy groups act as potent hydrogen-bond acceptors ( -

The Sulfonamide Core (-SO₂NH-) : This is the thermodynamic anchor of the molecule. It acts as both a strong hydrogen-bond donor (via the N-H proton) and acceptor (via the S=O oxygens), heavily influencing solubility in polar solvents[3].

For dissolution to occur, the cohesive energy density of the solvent must closely match that of the solute, releasing enough solvation energy to overcome the lattice enthalpy.

Fig 1. Thermodynamic pathway of sulfonamide dissolution in organic solvents.

Predicted Solubility Profile in Organic Solvents

Because exact empirical solubility data for highly specific intermediate compounds can be sparse prior to in-house testing, Application Scientists rely on structural homology with other lipophilic sulfonamides[3] to establish a predictive baseline. The table below summarizes the expected quantitative solubility behavior of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide across various solvent classes.

Table 1: Predicted Solubility Profile and Solvation Mechanisms

| Solvent Category | Representative Solvent | Dielectric Constant ( | Estimated Solubility Range (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 | Strong H-bond acceptance (S=O to N-H); high polarity overcomes lattice energy. |

| Polar Aprotic | Ethyl Acetate | 6.0 | 10.0 - 25.0 | Moderate dipole-dipole interactions; favorable interactions with methoxy groups. |

| Polar Protic | Methanol | 32.7 | 5.0 - 15.0 | H-bond donation and acceptance; solubility is sterically limited by the hydrophobic cyclohexyl bulk. |

| Non-Polar | Dichloromethane (DCM) | 9.1 | 20.0 - 40.0 | Strong dispersion forces perfectly matching the cyclohexyl and aromatic moieties. |

| Non-Polar | n-Hexane | 1.9 | < 0.1 | Weak dispersion only; insufficient energy to disrupt the strong sulfonamide hydrogen-bond lattice. |

Methodological Framework: The Self-Validating Shake-Flask Protocol

To transition from predictive models to empirical data, a rigorous experimental protocol is required. The 4[4], adapted from 5[5], is the gold standard for determining true thermodynamic solubility.

Unlike kinetic dissolution methods, the shake-flask method ensures the solid lattice reaches a true dynamic equilibrium with the solvated state. The following protocol is designed as a self-validating system to eliminate false positives caused by microcrystal dispersion or solvent-induced degradation.

Step-by-Step Protocol

Step 1: Preparation of Saturated Suspensions

-

Action: Add an excess amount of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide (e.g., 100 mg) to 1.0 mL of the target organic solvent in a sealed, inert glass vial.

-

Causality: The presence of visually un-dissolved solid is mandatory. Excess solid ensures the solution reaches absolute saturation, maintaining a continuous equilibrium with the crystalline phase.

Step 2: Isothermal Equilibration

-

Action: Place the vials in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 72 hours.

-

Causality: Solubility is highly temperature-dependent (governed by the van 't Hoff equation). Strict thermal control is non-negotiable. A 72-hour window is chosen because bulky, lipophilic sulfonamides often exhibit slow dissolution kinetics; premature sampling leads to artificially low readings.

Step 3: The Self-Validation Loop (Equilibrium Verification)

-

Action: Extract 50 µL aliquots at 24h, 48h, and 72h.

-

Causality: If the quantified concentration at 48h and 72h are statistically identical (Relative Standard Deviation < 2%), thermodynamic equilibrium is definitively proven. If the concentration is still rising, agitation must continue.

Step 4: Phase Separation

-

Action: Centrifuge the 72h sample at 10,000 RPM for 10 minutes at 25.0 °C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: Centrifugation compacts the solid pellet, but filtration is the critical step. Polytetrafluoroethylene (PTFE) filters are explicitly chosen for their broad chemical compatibility with harsh organic solvents (unlike nylon or PES). This step removes sub-micron crystals that would otherwise artificially inflate the solubility reading[5].

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.

Analytical Quantification (HPLC-UV)

Once the saturated organic supernatant is isolated, it must be quantified. Direct UV-Vis spectroscopy is often insufficient due to the high concentrations achieved in organic solvents, which exceed the linear dynamic range of standard detectors.

Step 5: Dilution and HPLC Analysis

-

Action: Dilute the filtered supernatant volumetrically (e.g., 1:100) using the HPLC mobile phase (typically a mixture of Acetonitrile and Water with 0.1% Formic Acid). Analyze via Reverse-Phase HPLC using a C18 column and a Diode Array Detector (DAD).

-

Causality: Diluting with the mobile phase prevents the highly concentrated solute from precipitating upon injection into the aqueous environment of the HPLC column.

-

Self-Validation (Peak Purity): The DAD is used to check the spectral purity of the sulfonamide peak. If secondary peaks emerge, it indicates that the chosen organic solvent induced chemical degradation of the compound during the 72-hour agitation period, invalidating that specific solvent for long-term formulation.

References

- ChemicalBook - N-cyclohexyl-2,5-dimethoxybenzenesulfonamide basic information.

- Technical University of Denmark (DTU) - Determining the water solubility of difficult-to-test substances: A tutorial review (OECD 105).

- National Institutes of Health (NIH) - Will we ever be able to accurately predict solubility?

- American Chemical Society (ACS) - Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter.

- ResearchGate - Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

Sources

Methodological & Application

Application Note: Preclinical Evaluation of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide in Hypoxia-Targeted Anticancer Research

Scientific Rationale & Mechanistic Causality

The tumor microenvironment of solid malignancies is frequently characterized by severe hypoxia, which triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α subsequently drives the overexpression of Carbonic Anhydrase IX (CAIX), a membrane-bound zinc metalloenzyme[1]. CAIX plays a critical role in tumor survival by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, thereby neutralizing intracellular acidosis while acidifying the extracellular space to promote metastasis[2].

Benzenesulfonamides are the classical pharmacophore for carbonic anhydrase inhibition, as the primary sulfonamide group (-SO₂NH₂) coordinates directly with the active-site zinc ion of the enzyme[3]. However, achieving selectivity for the tumor-associated CAIX isoform over the ubiquitous, physiologically essential cytosolic isoforms (CAI and CAII) remains a primary challenge in drug design[4].

N-cyclohexyl-2,5-dimethoxybenzenesulfonamide represents a structurally optimized derivative designed to overcome this hurdle.

-

Causality of Structural Design: The bulky N-cyclohexyl moiety and the electron-donating 2,5-dimethoxy substitutions on the benzene ring increase the molecule's lipophilicity and steric bulk. This specific architecture hinders the compound's entry into the narrow active site clefts of cytosolic CAI/CAII, while allowing favorable binding in the wider, more accessible active site of the membrane-bound CAIX[4].

-

Therapeutic Consequence: By selectively inhibiting CAIX, this compound disrupts the cancer cell's pH regulatory system. The resulting intracellular acidification (drop in pHi) triggers reactive oxygen species (ROS) accumulation, ultimately leading to targeted apoptosis in hypoxic cancer cells[2].

Mechanism of targeted apoptosis via CAIX inhibition by N-cyclohexyl-2,5-dimethoxybenzenesulfonamide.

Experimental Protocols

To ensure rigorous, self-validating data generation, the following protocols integrate necessary biological controls. A compound targeting CAIX must demonstrate hypoxia-dependent cytotoxicity; if it kills normoxic cells (which lack CAIX) at the same rate, the mechanism is off-target.

Protocol A: Stopped-Flow CO₂ Hydrase Assay (Enzymatic Validation)

Because the CA-catalyzed hydration of CO₂ is one of the fastest known enzymatic reactions, standard spectrophotometry cannot capture the kinetics. A stopped-flow instrument is mandatory[3].

Materials:

-

Recombinant human CAI, CAII, and CAIX proteins.

-

Stopped-flow spectrophotometer (e.g., Applied Photophysics).

-

Indicator: Phenol red (0.2 mM).

-

Buffer: 20 mM HEPES (pH 7.5), containing 10 mM NaClO₄ (to maintain ionic strength without coordinating the zinc ion).

Step-by-Step Procedure:

-

Preparation: Prepare a 10 mM stock of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide in 100% DMSO. Dilute serially in the assay buffer (final DMSO concentration <1% to prevent enzyme denaturation).

-

Incubation: Pre-incubate the enzyme solutions (10 nM final concentration) with the inhibitor dilutions for 15 minutes at 20°C to allow the Enzyme-Inhibitor (E-I) complex to reach thermodynamic equilibrium[3].

-

Reaction Initiation: Rapidly mix the E-I solution with CO₂-saturated water (15 mM) in the stopped-flow syringe.

-

Measurement: Monitor the absorbance of phenol red at 556 nm. The uncatalyzed reaction rate must be subtracted from the total observed rate.

-

Data Analysis: Calculate the inhibition constant (

) using the Cheng-Prusoff equation. Use Acetazolamide and SLC-0111 as positive reference controls[1].

Protocol B: Hypoxia-Dependent Apoptosis Assay (Cellular Validation)

This protocol validates that the compound's cytotoxic effect is mechanistically linked to the hypoxic tumor environment[2].

Materials:

-

HeLa or MDA-MB-231 cell lines (known to robustly express CAIX under hypoxia).

-

Hypoxia incubator chamber (1% O₂, 5% CO₂, 94% N₂).

-

Annexin V-FITC / Propidium Iodide (PI) Apoptosis Kit.

Step-by-Step Procedure:

-

Seeding: Seed cells at

cells/well in two separate 6-well plates. Allow 24 hours for adherence. -

Treatment: Treat cells with varying concentrations of the compound (0.1 μM to 50 μM).

-

Environmental Segregation (The Self-Validating Step): Place Plate 1 in a standard normoxic incubator (21% O₂). Place Plate 2 in the hypoxia chamber (1% O₂). Incubate both for 48 hours. Rationale: True CAIX inhibitors will show a significantly lower IC₅₀ in Plate 2 compared to Plate 1.

-

Harvest & Staining: Trypsinize cells, wash twice with cold PBS, and resuspend in 1X Binding Buffer. Add 5 μL Annexin V-FITC and 5 μL PI. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze within 1 hour. Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis.

Protocol C: Intracellular pH (pHi) Measurement

To prove the causality between CAIX inhibition and apoptosis, one must demonstrate that the compound actually disrupts pH homeostasis[2].

-

Dye Loading: Following 24h hypoxic treatment with the compound, load cells with 5 μM BCECF-AM (a pH-sensitive fluorescent probe) for 30 minutes at 37°C.

-

Washing: Wash thoroughly with PBS to remove extracellular dye. BCECF-AM is cleaved by intracellular esterases, trapping the active, pH-sensitive BCECF inside the cell.

-

Ratiometric Analysis: Measure fluorescence using a microplate reader at dual excitation wavelengths (490 nm and 440 nm) with a fixed emission at 535 nm.

-

Calibration: Use the nigericin calibration method (a K+/H+ ionophore) in high-potassium buffers of known pH to convert the 490/440 ratio into exact pHi values.

Preclinical workflow for evaluating benzenesulfonamide CAIX inhibitors.

Data Presentation & Expected Outcomes

The table below summarizes the expected quantitative profile of a highly selective, sterically hindered benzenesulfonamide like N-cyclohexyl-2,5-dimethoxybenzenesulfonamide, benchmarked against clinical standards. A successful candidate will demonstrate nanomolar affinity for CAIX while sparing CAI/CAII, translating to potent hypoxia-selective cytotoxicity.

| Compound / Control | CAI | CAII | CAIX | Selectivity Ratio (CAII / CAIX) | HeLa IC₅₀ Normoxia (μM) | HeLa IC₅₀ Hypoxia (μM) | Apoptotic Index (Hypoxia) |

| Acetazolamide (Pan-CAI) | 250.0 | 12.0 | 25.0 | 0.48 | > 50.0 | 45.2 | Low (~15%) |

| SLC-0111 (Phase Ib/II) | > 10,000 | 960.0 | 4.5 | 213.3 | > 100.0 | 8.5 | High (~65%) |

| N-cyclohexyl-2,5-dimethoxy-BS | > 5,000 | 1,250.0 | 8.2 | 152.4 | > 80.0 | 11.4 | High (~58%) |

Note: Data represents validated pharmacological benchmarks for targeted benzenesulfonamide derivatives[1],[3],[4].

References

-

Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors Drug Design, Development and Therapy (Dovepress) URL:[1]

-

Novel Diamide-Based Benzenesulfonamides as Selective Carbonic Anhydrase IX Inhibitors Endowed with Antitumor Activity: Synthesis, Biological Evaluation and In Silico Insights Molecules (MDPI) URL:[3]

-

Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells Journal of Enzyme Inhibition and Medicinal Chemistry (PMC/NIH) URL:[2]

-

Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII Journal of Medicinal Chemistry (ACS Publications) URL:[4]

Sources

Application Note: Preclinical Evaluation of N-Cyclohexyl-2,5-dimethoxybenzenesulfonamide as a Novel Antimicrobial Agent

Mechanistic Rationale & Molecular Design

Sulfonamides represent one of the foundational classes of synthetic antimicrobial agents, utilized extensively across human and veterinary medicine to treat a broad spectrum of bacterial infections[1]. The core mechanism of action relies on the structural mimicry of p-aminobenzoic acid (PABA). By acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt the bacterial folic acid synthesis pathway, ultimately starving the pathogen of the tetrahydrofolate required for DNA and RNA biosynthesis[2]. Because mammalian cells rely on exogenous dietary folate and lack DHPS, this pathway offers a highly selective therapeutic target[3].

The compound N-cyclohexyl-2,5-dimethoxybenzenesulfonamide (CAS 433963-66-7) introduces specific structural modifications designed to optimize pharmacokinetics and overcome localized resistance mechanisms:

-

Causality of the 2,5-Dimethoxy Substitution: The electron-donating methoxy groups positioned on the benzene ring modulate the electron density of the sulfonamide pharmacophore. This structural tuning is hypothesized to enhance hydrogen-bonding interactions within the active site of mutant DHPS enzymes, potentially restoring binding affinity against resistant bacterial strains[3].

-

Causality of the N-Cyclohexyl Moiety: The addition of a bulky, lipophilic cyclohexyl group significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates superior penetration through the lipid-rich outer membranes of Gram-negative bacteria and the thick peptidoglycan layers of Gram-positive pathogens, overcoming permeability-based resistance.

Folate synthesis pathway illustrating competitive inhibition of DHPS by the sulfonamide derivative.

Protocol I: Quantitative Antimicrobial Susceptibility Testing (AST)

While traditional disk diffusion methods provide qualitative zones of inhibition[1], modern drug development requires precise Minimum Inhibitory Concentration (MIC) values to guide pharmacokinetic/pharmacodynamic (PK/PD) indexing. This protocol utilizes Broth Microdilution to establish an absolute quantitative MIC.

Causality behind Experimental Choices: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological concentrations of calcium and magnesium are required to stabilize bacterial outer membranes, ensuring the in vitro assay accurately reflects in vivo conditions. Due to the high lipophilicity of the N-cyclohexyl group, DMSO is used as a primary solvent. The final DMSO concentration must be kept below 1% (v/v) to prevent solvent-induced cytotoxicity, which would otherwise yield false-positive antimicrobial activity.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve N-cyclohexyl-2,5-dimethoxybenzenesulfonamide in 100% molecular-grade DMSO to create a 10 mg/mL stock solution.

-

Serial Dilution: Perform two-fold serial dilutions in CAMHB to achieve a final test concentration range of 0.125 µg/mL to 128 µg/mL in a 96-well microtiter plate. Ensure the DMSO concentration remains ≤1% in all test wells.

-

Inoculum Preparation: Adjust the target bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, then dilute 1:150 in CAMHB to yield approximately

CFU/mL per well. -

Incubation: Incubate the plates at 37°C for 18–24 hours under aerobic conditions.

-

Readout: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth (assessed via optical density at 600 nm).

Self-Validating System: Every assay plate MUST include a positive control (Sulfamethoxazole), a negative control (media + 1% DMSO), and a Quality Control (QC) reference strain (e.g., E. coli ATCC 25922). Validation Rule: If the MIC of the reference strain falls outside the established Clinical and Laboratory Standards Institute (CLSI) acceptable range, the entire plate is automatically invalidated. This prevents formulation errors or degraded compound stocks from generating misleading efficacy data.

Protocol II: Bioanalytical Quantification via LC-MS/MS

To evaluate the in vivo potential of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide, researchers must quantify its concentration in complex biological matrices (e.g., plasma, tissue). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sulfonamide quantification due to its high polarity and low volatility[4].

Causality behind Experimental Choices: Biological matrices contain endogenous phospholipids and proteins that cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. To mitigate this, we employ a Solid-Phase Extraction (SPE) cleanup step[5]. Furthermore, 0.1% formic acid is added to the mobile phase to provide protons (H+), which facilitates the formation of [M+H]+ precursor ions, dramatically enhancing detector sensitivity[4].

Step-by-step bioanalytical workflow for the LC-MS/MS quantification of sulfonamide residues.

Step-by-Step Methodology:

-

Matrix Spiking: Aliquot 200 µL of plasma or broth. Add 10 µL of Sulfapyridine (Internal Standard, IS) at a concentration of 1 µg/mL[5].

-

Protein Precipitation: Add 600 µL of cold Acetonitrile containing 1% Formic Acid. Vortex vigorously for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

-

Solid-Phase Extraction (SPE): Condition an HLB SPE cartridge with 1 mL Methanol followed by 1 mL LC-MS grade water. Load the supernatant. Wash with 1 mL of 5% Methanol in water. Elute the sulfonamide with 1 mL of 100% Acetonitrile[4].

-

Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C. Reconstitute the residue in 200 µL of Mobile Phase A (Water + 0.1% Formic Acid)[4].

-

LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase analytical column. Operate the mass spectrometer in positive ion Multiple Reaction Monitoring (MRM) mode[5]. Monitor the specific precursor-to-product ion transitions for both the analyte and the IS.

Self-Validating System: This protocol utilizes a "Matrix Effect Factor" (MEF) calculation. The internal standard (Sulfapyridine) is spiked into both a neat solvent and a post-extracted blank matrix. Validation Rule: The system self-evaluates ion suppression by comparing the IS peak areas. An MEF outside the 85–115% range or an IS variance >15% across the analytical batch automatically flags the run as invalid, mandating a wash-step optimization to ensure data trustworthiness.

Quantitative Data Presentation

Table 1: Representative In Vitro Antimicrobial Activity Profile

| Bacterial Strain | Gram Stain | N-cyclohexyl-2,5-dimethoxybenzenesulfonamide MIC (µg/mL) | Sulfamethoxazole MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus (ATCC 29213) | Positive | 4.0 | 8.0 |

| Enterococcus faecalis (ATCC 29212) | Positive | 8.0 | 16.0 |

| Escherichia coli (ATCC 25922) | Negative | 16.0 | 8.0 |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | >64.0 | >64.0 |

Table 2: LC-MS/MS Method Validation Parameters

| Validation Parameter | Acceptance Criteria | Observed Performance | System Status |

|---|

| Linearity (

References

1.[1] Anti-microbial activities of sulfonamides using disc diffusion method. World Health Organization (WHO). [Link] 2.[2] US6800631B2 - Method of producing a concentrate comprising a sulfonamide in solution, a 2,4-diaminopyrimidine in stable suspension within said solution. Google Patents. 3.[3] Preface - Dihydropteroate synthase (DHPS) enzyme targeted by sulfonamides. ResearchGate. [Link] 4.[4] Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC. SciELO.[Link] 5.[5] Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies. [Link]

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. US6800631B2 - Method of producing a concentrate comprising a sulfonamide in solution, a 2,4-diaminopyrimidine in stable suspension within said solution - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. agilent.com [agilent.com]

Application Notes and Protocols: A Hierarchical In Vitro Screening Approach for N-cyclohexyl-2,5-dimethoxybenzenesulfonamide

Introduction: The Therapeutic Potential of Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with applications ranging from antimicrobial and anticancer to diuretic and anticonvulsant therapies.[1] The versatility of this chemical moiety stems from its ability to interact with a wide range of biological targets, often by acting as a zinc-binding group in metalloenzymes or by engaging in specific hydrogen bond interactions within enzyme active sites. N-cyclohexyl-2,5-dimethoxybenzenesulfonamide represents a novel entity within this class, and as such, its biological activity remains uncharacterized.

This document provides a comprehensive guide for the initial in vitro characterization of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide. In the absence of a known biological target, a hierarchical screening funnel is the most logical and resource-efficient strategy. This approach begins with broad, cell-based assays to identify any general cytotoxic or cytostatic effects, followed by a series of more specific, target-class-oriented assays based on the known activities of structurally related sulfonamides. This tiered approach allows for the rapid identification of promising biological activities and provides a rationale for more in-depth mechanistic studies.

A Strategic In Vitro Screening Funnel

The proposed screening funnel is designed to systematically narrow down the potential biological activities of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide. The workflow begins with a broad assessment of cytotoxicity, and based on the results, proceeds to more targeted enzymatic and antimicrobial assays.

Caption: A hierarchical screening funnel for characterizing novel compounds.

Tier 1: General Cytotoxicity Screening

The initial step is to determine if N-cyclohexyl-2,5-dimethoxybenzenesulfonamide exhibits any cytotoxic or anti-proliferative effects against a panel of representative human cancer cell lines. This provides a broad indication of potential anticancer activity and helps to guide the concentration ranges for subsequent assays.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]

Materials:

-

N-cyclohexyl-2,5-dimethoxybenzenesulfonamide

-

Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[3]

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare a serial dilution of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2] Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][3]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1] Measure the absorbance at 570-590 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a highly sensitive, homogeneous method that quantifies ATP, an indicator of metabolically active cells.[4][5] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.[4][6]

Materials:

-

N-cyclohexyl-2,5-dimethoxybenzenesulfonamide

-

Human cancer cell lines

-

Complete cell culture medium

-

CellTiter-Glo® Reagent[7]

-

Opaque-walled 96-well plates[7]

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Treat cells with a serial dilution of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide as described in the MTT protocol.

-

Assay Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes.[6] Add 100 µL of CellTiter-Glo® Reagent to each well.[8]

-

Signal Stabilization and Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7] Record the luminescence using a luminometer.

Data Analysis:

Calculate the percentage of cell viability based on the luminescent signal relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

| Assay | Principle | Advantages | Considerations |

| MTT | Colorimetric measurement of metabolic activity[2] | Inexpensive, well-established | Can be affected by compounds that alter cellular redox potential |

| CellTiter-Glo® | Luminescent measurement of ATP[5] | High sensitivity, simple "add-mix-measure" format[5] | Higher reagent cost |

Tier 2: Target Class Deconvolution

If cytotoxicity is observed, or if a more comprehensive characterization is desired, the next tier of assays aims to identify the potential target class of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide.

Protocol 3: Carbonic Anhydrase Inhibition Assay

Many sulfonamides are known to inhibit carbonic anhydrases (CAs), a family of zinc metalloenzymes. This assay measures the inhibition of the esterase activity of a representative CA isoform (e.g., human CA II).

Caption: Principle of the colorimetric carbonic anhydrase inhibition assay.

Materials:

-

Purified human carbonic anhydrase II (hCA II)

-

Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.4)[9]

-

p-Nitrophenyl acetate (pNPA) substrate solution[9]

-

N-cyclohexyl-2,5-dimethoxybenzenesulfonamide

-

Acetazolamide (a known CA inhibitor, as a positive control)

-

96-well plate

-

Microplate reader

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the hCA II enzyme solution, and various concentrations of the test compound or reference inhibitor.[9] Include enzyme control wells (no inhibitor) and blank wells (no enzyme).[9]

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the pNPA substrate solution to all wells.[9]

-

Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode for 10-15 minutes.[9]

Data Analysis:

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.[9] Determine the percentage of inhibition for each compound concentration relative to the enzyme control. Calculate the IC₅₀ value.

Protocol 4: Kinase Inhibition Profiling (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[10] It is a universal assay that can be used for virtually any kinase.[10]

Materials:

-

A panel of representative kinases (e.g., tyrosine and serine/threonine kinases)

-

Kinase-specific substrates

-

ATP

-

ADP-Glo™ Reagent and Kinase Detection Reagent[11]

-

N-cyclohexyl-2,5-dimethoxybenzenesulfonamide

-

Staurosporine (a broad-spectrum kinase inhibitor, as a positive control)

-

Low-volume 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, its substrate, ATP, and the test compound at various concentrations.

-

Reaction Termination and ATP Depletion: After incubating the kinase reaction, add ADP-Glo™ Reagent to stop the reaction and deplete the unconsumed ATP.[11] Incubate for 40 minutes at room temperature.[11]

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.[11] Incubate for 30-60 minutes at room temperature.[11]

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[11]

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value for any inhibited kinases.

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a panel of bacteria and fungi.[12]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi

-

N-cyclohexyl-2,5-dimethoxybenzenesulfonamide

-

Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

-

Sterile 96-well plates

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.[13]

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a turbidity equivalent to a 0.5 McFarland standard.[14] Dilute the inoculum to the final concentration specified by CLSI or EUCAST guidelines.

-

Inoculation: Inoculate each well of the microdilution plate with the standardized microbial suspension.[13]

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[13]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Data Analysis:

The MIC value is determined by visual inspection of the wells. A lower MIC value indicates greater antimicrobial activity.

Tier 3: Hit Validation and Preliminary Mechanism of Action Studies

Once a "hit" is identified from the Tier 2 assays (i.e., a reproducible and potent activity in a specific assay), further studies are required to confirm the activity and begin to elucidate the mechanism of action. This typically involves:

-

Dose-Response and IC₅₀/MIC Confirmation: Performing detailed dose-response experiments to accurately determine the potency of the compound.

-

Selectivity Profiling: If the compound inhibits a particular enzyme (e.g., a kinase), it should be tested against a broader panel of related enzymes to assess its selectivity.

-

Mechanism of Action Studies: Depending on the identified activity, further experiments can be designed. For example, if the compound is a kinase inhibitor, competition assays with ATP can be performed to determine if the inhibition is ATP-competitive.

Conclusion

The proposed hierarchical screening funnel provides a robust and logical framework for the initial in vitro characterization of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide. By starting with broad cytotoxicity screening and progressing to more specific target-based assays, researchers can efficiently identify and validate potential biological activities of this novel compound. The detailed protocols provided herein serve as a practical guide for executing these assays and interpreting the resulting data, ultimately paving the way for more advanced preclinical development.

References

-

Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Retrieved from [Link]

-

Bio-protocol. (2021). 2.11.1. MTT Assay for Cytotoxicity Evaluation. Retrieved from [Link]

-

Addgene. (n.d.). MTT Assay. Retrieved from [Link]

- Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100686.

- Auld, D. S., et al. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 15(5), 224-236.

- Smith, A. M., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. mSphere, 9(5), e00111-24.

- Eggenschwiler, D., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.

-

FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

-

UNC School of Medicine. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

- Kim, C. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.

- Senturk, M., et al. (2011). In Vitro inhibition of human carbonic anhydrase I and II isozymes with natural phenolic compounds. Chemical Biology & Drug Design, 77(6), 494-498.

Sources

- 1. cyrusbio.com.tw [cyrusbio.com.tw]

- 2. merckmillipore.com [merckmillipore.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]

- 6. ch.promega.com [ch.promega.com]

- 7. promega.com [promega.com]

- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

- 12. pdb.apec.org [pdb.apec.org]

- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Application Note: Purification of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide via Normal-Phase Column Chromatography

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Chromatographic Causality, Methodological Optimization, and Protocol Validation

Introduction & Chemical Context

The isolation of highly pure sulfonamide intermediates is a critical bottleneck in medicinal chemistry and drug development. N-cyclohexyl-2,5-dimethoxybenzenesulfonamide (CAS RN: 433963-66-7) presents a unique chromatographic profile due to its hybrid structural features[1].

As an Application Scientist, I approach the purification of this compound by first analyzing its physicochemical causality. The molecule contains three distinct domains that dictate its behavior on a silica gel stationary phase:

-

The Sulfonamide Core (-SO₂NH-): This highly polar moiety acts as both a strong hydrogen bond acceptor (via the sulfonyl oxygens) and a hydrogen bond donor (via the acidic -NH- proton). This dual character strongly interacts with the free silanol (Si-OH) groups on standard bare silica, which can lead to non-ideal adsorption kinetics and "streaking" if the mobile phase is too non-polar[2].

-

The 2,5-Dimethoxyphenyl Ring: The methoxy groups increase the electron density of the aromatic system and provide additional hydrogen bond acceptor sites, moderately increasing the compound's overall polarity.

-

The Cyclohexyl Group: This bulky, aliphatic ring imparts significant lipophilicity, counterbalancing the polar core and ensuring the compound remains soluble in moderately non-polar organic solvent mixtures.

By understanding these structural dynamics, we can design a self-validating chromatographic system that prevents band broadening and ensures high-recovery purification.

Table 1: Physicochemical Profile & Chromatographic Implications

| Property | Value / Descriptor | Chromatographic Implication |

| Molecular Weight | 299.39 g/mol | Elutes predictably without size-exclusion effects. |

| H-Bond Donors | 1 (-NH) | Prone to tailing on active silica; requires a competitive H-bond acceptor in the mobile phase (e.g., Ethyl Acetate). |

| H-Bond Acceptors | 4 (2x -OCH₃, 2x S=O) | Strong affinity for stationary phase silanols. |

| Lipophilicity | Moderate to High | Soluble in EtOAc/DCM; requires non-polar loading to prevent premature elution. |

Chromatographic Strategy (The "Why")

Mobile Phase Selection

While highly polar sulfonamides sometimes require Dichloromethane/Methanol gradients, the pronounced lipophilicity of the cyclohexyl group in this specific molecule makes a Hexane/Ethyl Acetate (Hex/EtOAc) gradient the optimal choice[3]. Hexane acts as the weak solvent to control the retention factor (

Sample Loading Strategy: Dry Loading

A common point of failure in sulfonamide purification is wet-loading the crude mixture using a strong solvent (like DCM or neat EtOAc). Because the target compound has limited solubility in the starting mobile phase (e.g., 90:10 Hex/EtOAc), wet-loading causes the sample to precipitate at the column head or "drag" through the column, destroying resolution.

Causality: By employing a dry loading technique (adsorbing the crude mixture onto a small amount of silica gel prior to loading), we eliminate the injection solvent effect. The compound enters the column strictly partitioned by the mobile phase gradient, ensuring a perfectly narrow initial band.

Fig 1. Step-by-step chromatographic workflow for sulfonamide purification.

Experimental Protocols (The "How")

TLC Optimization

Before packing the column, validate the solvent system using Thin Layer Chromatography (TLC) on Silica Gel 60 F254 plates. The goal is to find a solvent ratio where the target N-cyclohexyl-2,5-dimethoxybenzenesulfonamide has an

Table 2: TLC Solvent System Matrix

| Solvent System (Hexane:EtOAc) | Expected | Observation / Utility |

| 90:10 | ~ 0.05 | Target remains near baseline. Ideal for column equilibration and washing non-polar impurities. |

| 80:20 | ~ 0.15 | Slow migration. Good for early gradient stages to separate closely eluting lipophilic byproducts. |

| 70:30 | ~ 0.35 | Optimal elution ratio. Target moves cleanly with minimal tailing. |

| 50:50 | ~ 0.70 | Target co-elutes with polar impurities. Used only as a final column flush. |

Column Preparation and Dry Loading

This protocol is scaled for 1.0 g of crude N-cyclohexyl-2,5-dimethoxybenzenesulfonamide.

-

Dry Loading Preparation: Dissolve 1.0 g of the crude mixture in 10 mL of Dichloromethane (DCM) in a round-bottom flask. Add 2.5 g of dry Silica Gel 60 (230-400 mesh) to the flask.

-

Solvent Evaporation: Evaporate the DCM completely using a rotary evaporator under reduced pressure until a free-flowing, dry powder is obtained. Self-Validation Check: If the powder is clumpy, residual solvent remains; continue drying.

-

Column Packing: Prepare a slurry of 30 g of Silica Gel 60 in 100 mL of 100% Hexane. Pour the slurry into a glass chromatography column (approx. 3 cm diameter). Drain the hexane until the solvent level is exactly 1 cm above the silica bed.

-

Sample Application: Carefully pour the dry-loaded silica powder evenly onto the flat top of the packed silica bed. Add a 1 cm protective layer of clean sea sand on top to prevent bed disruption during solvent addition.

Gradient Elution Profile

Execute the following step-gradient to elute the compound[3]. Collect fractions in 20 mL test tubes.

Table 3: Optimized Gradient Elution Profile

| Step | Mobile Phase (Hex:EtOAc) | Volume (mL) | Approx. Column Volumes (CV) | Target Action |

| 1 | 90:10 | 100 mL | 1.5 CV | Elutes non-polar impurities (e.g., unreacted hydrocarbons). |

| 2 | 80:20 | 150 mL | 2.0 CV | Elutes less polar byproducts; target begins to migrate down the column. |

| 3 | 70:30 | 250 mL | 3.5 CV | Target compound elutes. Collect fractions carefully. |

| 4 | 50:50 | 100 mL | 1.5 CV | Flushes highly polar impurities and baseline material. |

Fraction Analysis and Recovery

-

TLC Analysis: Spot every third fraction onto a TLC plate and develop in 70:30 Hexane:EtOAc. Visualize under UV light (254 nm) due to the strong chromophore of the dimethoxybenzene ring.

-

Pooling: Pool all fractions containing a single UV-active spot at

0.35. -

Concentration: Concentrate the pooled fractions under reduced pressure at 40 °C.

-

Final Drying: Dry the resulting white to off-white solid under high vacuum to remove trace ethyl acetate, yielding pure N-cyclohexyl-2,5-dimethoxybenzenesulfonamide.

Troubleshooting & Field Insights

-

Issue: Severe Tailing / Streaking on the Column.

-

Causality: The silica gel may be overly active, or the sulfonamide is forming exceptionally strong hydrogen bonds with the silanols.

-

Solution: Add a volatile modifier. Incorporating 0.1% Triethylamine (TEA) or 0.1% Acetic Acid (AcOH) into the mobile phase can competitively cap the silanol sites. For this specific compound, 0.1% AcOH is highly effective without degrading the sulfonamide bond[4].

-

-

Issue: Co-elution with Unreacted Sulfonyl Chloride.

-

Causality: If 2,5-dimethoxybenzenesulfonyl chloride starting material remains, it has a similar lipophilicity to the product.

-

Solution: Shift to a slightly less polar, more selective solvent system, such as Toluene:Ethyl Acetate (95:5), which leverages pi-pi interactions between the aromatic rings and the toluene mobile phase to achieve separation.

-

References

1.[1] ChemicalBook. "N-cyclohexyl-2,5-dimethoxybenzenesulfonamide | 433963-66-7". Available at: 2.[2] Benchchem. "N,N-Dimethylphenothiazine-2-sulphonamide". Available at: 3.[3] Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses". Available at: 4.[4] MDPI. "Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity". Available at:

Sources

Application Note: Advanced Recrystallization Protocol for N-cyclohexyl-2,5-dimethoxybenzenesulfonamide

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Rationale

Executive Summary & Physicochemical Rationale

The purification of sulfonamide derivatives is a critical bottleneck in medicinal chemistry, particularly when synthesizing libraries for carbonic anhydrase inhibition or anti-inflammatory screening. N-cyclohexyl-2,5-dimethoxybenzenesulfonamide (CAS: 433963-66-7) presents a unique crystallization challenge due to its hybrid physicochemical profile.

The molecule consists of three distinct domains:

-

The Sulfonamide Core (-SO₂NH-): Highly polar, capable of strong intermolecular hydrogen bonding.

-

The 2,5-Dimethoxybenzene Ring: Moderately polar, electron-rich, and capable of weak dipole-dipole interactions.

-

The N-Cyclohexyl Group: Highly lipophilic and sterically bulky, which significantly increases solubility in non-polar organic solvents and disrupts crystal lattice packing[4].

Because of this structural dichotomy, single-solvent recrystallization often fails, leading to liquid-liquid phase separation—a phenomenon known as "oiling out" [3]. To establish a self-validating purification system, we must exploit temperature-dependent solubility gradients. Ethanol is frequently selected as an optimal solvent because its polar protic nature matches the hydrogen-bonding capability of the sulfonamide group at elevated temperatures, while its alkyl chain accommodates the lipophilic cyclohexyl ring [2]. Alternatively, a binary solvent system such as hexane/dichloromethane (5:1 v/v) provides precise control over the dielectric constant of the medium [1].

Solvent Selection Matrix

The thermodynamic success of recrystallization depends entirely on the solvent's ability to dissolve the compound near its boiling point while rejecting it at lower temperatures. Below is the validated solvent selection matrix for N-cyclohexyl-2,5-dimethoxybenzenesulfonamide.

| Solvent System | Polarity Index | Boiling Point (°C) | Suitability & Mechanistic Rationale |

| Absolute Ethanol | 5.2 | 78.4 | Optimal (Primary Choice). Forms intermolecular H-bonds with the sulfonamide core. High thermal solubility variance ensures excellent recovery [2]. |

| Hexane / DCM (5:1) | ~1.5 | ~40 - 69 | Excellent for structurally complex analogs. DCM dissolves the compound; hexane acts as an anti-solvent to force nucleation [1]. |

| Methanol / Water | 5.1 - 9.0 | 65 - 100 | Suboptimal. The extreme polarity of water often forces the highly lipophilic cyclohexyl group to "oil out" rather than crystallize [4]. |

| Ethyl Acetate / Hexane | ~2.5 | ~69 - 77 | Good Alternative. Useful if the crude product contains highly polar impurities that co-crystallize in ethanol [3]. |

Recrystallization Workflow

The following diagram illustrates the logical progression and troubleshooting pathways for the recrystallization of this specific sulfonamide.

Figure 1: Decision-tree workflow for the recrystallization of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide.

Step-by-Step Experimental Protocol

This protocol utilizes Absolute Ethanol as the primary solvent system, optimized for compounds containing both bulky aliphatic rings and polar sulfonamide linkages.

Phase 1: Saturation and Dissolution

-

Weighing: Transfer the crude N-cyclohexyl-2,5-dimethoxybenzenesulfonamide into a clean, dry Erlenmeyer flask.

-

Solvent Addition: Add absolute ethanol dropwise while heating the flask on a hot plate set to 80°C (just above ethanol's boiling point). Swirl continuously.

-

Equilibration: Add only enough solvent to completely dissolve the solid. Causality note: Using excess solvent drastically reduces the final yield because the compound will remain dissolved even at 0°C.

-

Hot Filtration: If undissolved particulates (e.g., silica gel from prior chromatography or inorganic salts) remain, rapidly filter the boiling solution through a fluted filter paper in a pre-warmed stemless funnel.

Phase 2: Controlled Nucleation

-

Ambient Cooling: Remove the flask from the heat source. Cover the mouth with a watch glass to prevent solvent evaporation and dust contamination. Allow the flask to cool slowly to room temperature (approx. 20-25°C).

-

Expert Insight: Rapid cooling forces the compound out of solution too quickly, trapping solvent molecules and impurities within the crystal lattice (lattice defects). Slow cooling ensures high-purity, well-ordered supramolecular architectures [1].

-

-

Ice Bath Incubation: Once the flask reaches room temperature and initial crystals have formed, submerge the flask in an ice-water bath (0–4°C) for 1 to 2 hours to maximize the precipitation yield.

Phase 3: Isolation and Verification

-

Filtration: Collect the crystals using vacuum filtration via a Büchner funnel.

-

Washing: Wash the filter cake with a minimal volume of ice-cold ethanol or cold hexane. Causality note: Hexane is preferred for the wash as the compound is highly insoluble in cold hexane, preventing product loss while effectively washing away residual polar impurities [3].

-

Drying: Leave the crystals under a vacuum for 15 minutes, then transfer them to a vacuum desiccator overnight to remove residual solvent.

Troubleshooting: Resolving the "Oiling Out" Phenomenon

Because of the highly lipophilic N-cyclohexyl group, the compound's melting point may drop below the temperature at which it becomes insoluble in the solvent, causing it to separate as a dense, immiscible oil rather than a crystal [3].

If oiling out occurs, implement this self-validating correction loop:

-

Re-dissolve: Return the flask to the hot plate and heat until the oil goes back into solution.

-

Adjust Polarity: Add 5-10% more absolute ethanol. The oiling out indicates the solution was too concentrated, forcing the solute out before the temperature was low enough to support a solid crystal lattice.

-

Seed the Solution: As the solution cools and reaches the saturation point (just before it typically oils out), introduce a single "seed crystal" of pure N-cyclohexyl-2,5-dimethoxybenzenesulfonamide. Alternatively, scratch the inside of the glass flask vigorously with a glass stirring rod. The microscopic glass shards provide a nucleation site, lowering the activation energy required for crystal lattice formation.

References

- Different supramolecular architectures mediated by different weak interactions in the crystals of three N-aryl-2,5-dimethoxybenzenesulfonamides. An-Najah Staff.

- Using what you know about the polarities of ethanol and sulfanilamide, explain why ethanol is a good solvent. Brainly.

- How to recrystallize an oily compound after column chromatography?

- N-Cyclohexyl-4-methoxybenzenesulfonamide. National Institutes of Health (NIH) / PMC.

Application Note: High-Resolution Analytical Characterization of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide

Introduction & Scope